molecular formula C10H12N2O2 B2400555 5-(4-Methoxyphenyl)pyrazolidin-3-one CAS No. 90918-33-5

5-(4-Methoxyphenyl)pyrazolidin-3-one

Cat. No.: B2400555
CAS No.: 90918-33-5
M. Wt: 192.218
InChI Key: KEZKHFASBRGVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H12N2O2 It is a pyrazolidinone derivative, characterized by the presence of a methoxyphenyl group attached to the pyrazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)pyrazolidin-3-one involves the reaction of ethyl 4-methoxycinnamate with hydrazine monohydrate. The reaction is typically carried out in ethanol at reflux temperature overnight. After cooling, the solution is concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidinone ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and bromine (Br2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield brominated pyrazolidinone derivatives .

Scientific Research Applications

5-(4-Methoxyphenyl)pyrazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)pyrazolidin-3-one
  • 5-(4-Chlorophenyl)pyrazolidin-3-one
  • 5-(4-Fluorophenyl)pyrazolidin-3-one

Uniqueness

5-(4-Methoxyphenyl)pyrazolidin-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5,9,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZKHFASBRGVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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